

Plogosertib Cell-Based Assay Conditions: Application Notes and Protocols

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Compound of Interest

Compound Name: *Plogosertib*

Cat. No.: *B8354516*

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Abstract

Plogosertib (also known as CYC140) is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitosis.[1][2][3] Its mechanism of action involves the disruption of mitotic processes, leading to G2/M cell-cycle arrest and subsequent apoptosis in cancer cells. [1] This document provides detailed application notes and protocols for essential cell-based assays to evaluate the efficacy and mechanism of action of **Plogosertib**.

Introduction

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a crucial role in multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis.[4] Overexpression of PLK1 is observed in a wide range of human cancers and is often associated with poor prognosis, making it an attractive target for cancer therapy.[1][3] **Plogosertib** is an ATP-competitive inhibitor of PLK1 with high selectivity and oral bioavailability.[2] These application notes provide standardized methods for assessing the anti-proliferative and pro-apoptotic effects of **Plogosertib** in relevant cancer cell lines.

Data Presentation

Plogosertib Inhibitory Activity

Target	IC50 (nM)	Notes
PLK1	3	ATP-competitive inhibition.[2]
PLK2	149	>50-fold selectivity over PLK2. [2]
PLK3	393	>50-fold selectivity over PLK3. [2]

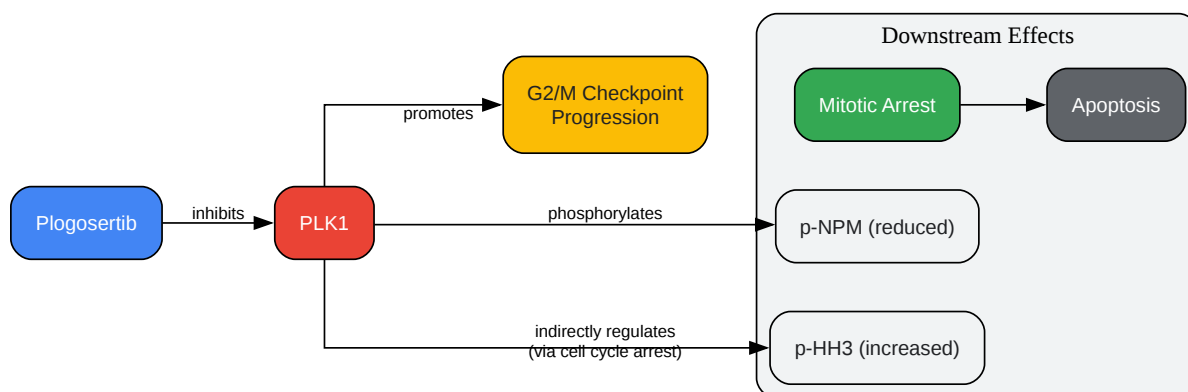
Plogosertib Anti-Proliferative Activity

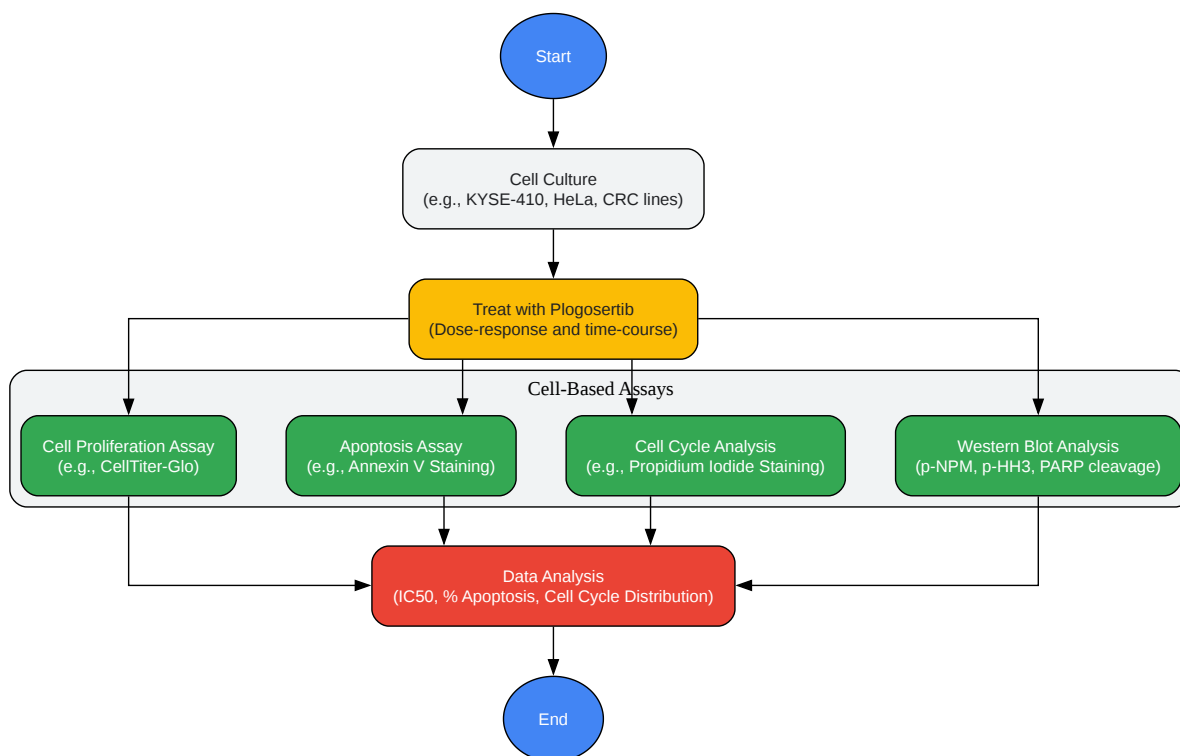
Cell Line	Cancer Type	IC50 (nM)	Assay Duration
Malignant Cell Lines (various)	Various	14-21	72 hours[2]
Non-malignant Cell Lines (various)	Non-cancerous	82	72 hours[2]
Colorectal Cancer Patient-Derived Organoids (PDOs)	Colorectal Cancer	518.86 ± 377.47	72 hours[5]

Signaling Pathways and Experimental Workflows

Plogosertib Mechanism of Action

Plogosertib selectively inhibits PLK1, a critical kinase for mitotic progression. Inhibition of PLK1 disrupts the G2/M checkpoint, leading to mitotic arrest and ultimately, apoptosis. Key downstream markers affected by **Plogosertib** include reduced phosphorylation of Nucleophosmin (p-NPM) and increased phosphorylation of Histone H3 (p-HH3), a marker of mitosis.[2]





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